molecular formula C49H41N B12559771 N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline CAS No. 142784-57-4

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline

Katalognummer: B12559771
CAS-Nummer: 142784-57-4
Molekulargewicht: 643.9 g/mol
InChI-Schlüssel: QWYMGTFVBPBFPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a trimethylaniline core. It is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline typically involves organic synthesis techniques. One common method includes the nucleophilic substitution reaction where diphenylethenyl groups are introduced into the aniline molecule[2][2]. The reaction conditions often require the use of organic solvents such as chloroform, dimethylformamide, or dichloromethane, and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as photodetectors and charge transport materials . Its multiple phenyl groups enhance its stability and reactivity, facilitating its role in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is unique due to its trimethylaniline core, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and solar cells.

Eigenschaften

CAS-Nummer

142784-57-4

Molekularformel

C49H41N

Molekulargewicht

643.9 g/mol

IUPAC-Name

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline

InChI

InChI=1S/C49H41N/c1-36-32-37(2)49(38(3)33-36)50(45-28-24-39(25-29-45)34-47(41-16-8-4-9-17-41)42-18-10-5-11-19-42)46-30-26-40(27-31-46)35-48(43-20-12-6-13-21-43)44-22-14-7-15-23-44/h4-35H,1-3H3

InChI-Schlüssel

QWYMGTFVBPBFPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.